Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C19H23N3O4S2. It is a potential class of biologically active compounds . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists due to their potential biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a thiazol-4-yl group and a piperidine-3-carboxylate group.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 1,3-enynes can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes . Additionally, 4-en-1-yn-3-yl acetate derivatives can react with potassium thioacetate under a tandem allylic substitution/5-exo-dig annulation/aromatization to produce 2,4-substituted thiophenes .Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by targeting specific cancer pathways .
- Anti-Inflammatory Effects : Some thiophene derivatives possess anti-inflammatory properties. These compounds could be valuable in managing inflammatory diseases .
- Antimicrobial Activity : Thiophenes show activity against bacteria, fungi, and other pathogens. They may contribute to the development of new antimicrobial agents .
- Cardiovascular Health : Certain thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects. These properties make them relevant for cardiovascular health research .
Organic Electronics and Material Science
Thiophene derivatives play a crucial role in material science and organic electronics:
- Organic Semiconductors : Thiophene-based molecules are essential components in organic semiconductors. They enable the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect materials from degradation due to corrosion is valuable in various fields .
Synthetic Chemistry and Intermediates
Thiophenes serve as intermediates in organic synthesis and coordination chemistry:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. These reactions allow the construction of complex molecules with the thiophene ring system .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Safety and Hazards
The safety and hazards associated with this specific compound are not detailed in the retrieved papers. It’s important to note that this product is intended for research use only and not for human or veterinary use.
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists due to their potential biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 1-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-2-26-18(25)13-5-3-9-22(11-13)16(23)8-7-14-12-28-19(20-14)21-17(24)15-6-4-10-27-15/h4,6,10,12-13H,2-3,5,7-9,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPCAHMYSRDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperidine-3-carboxylate |
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